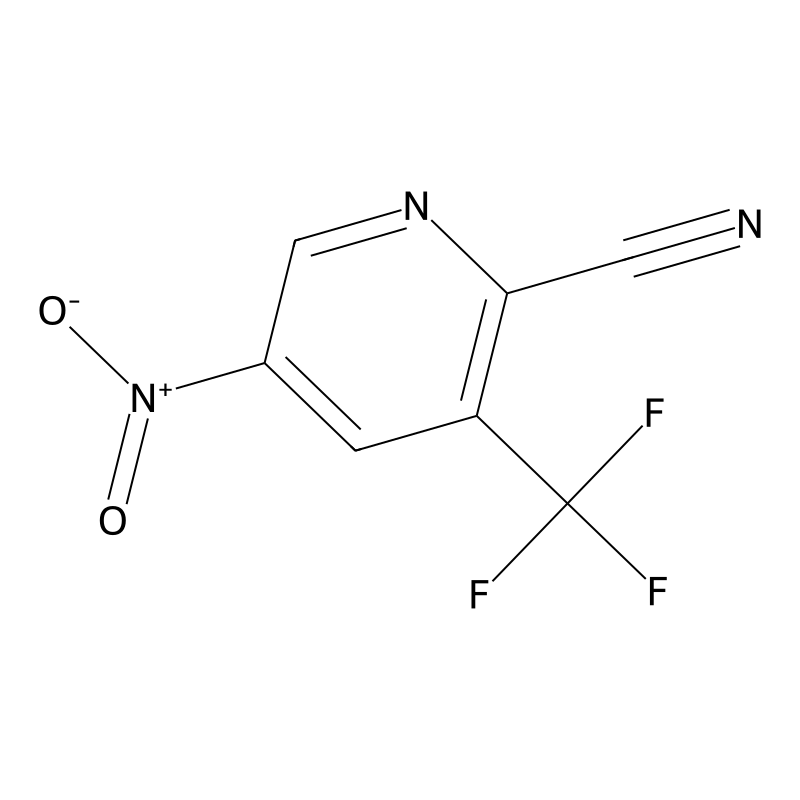

5-Nitro-3-(trifluoromethyl)picolinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

5-Nitro-3-(trifluoromethyl)picolinonitrile is a heterocyclic compound, specifically a nitrile-substituted pyridine derivative. While its specific applications in scientific research are limited, there are reports on its synthesis using various methods. One reported method involves the substitution of a chlorine atom with a cyano group in a precursor molecule, 2-chloro-3-nitro-5-trifluoromethylpyridine, using copper(I) cyanide as a catalyst [].

Potential Applications:

Here are some potential areas where its properties might be explored:

- Medicinal Chemistry: The nitro and nitrile groups can participate in various reactions, making the molecule a potential candidate for the development of new drugs [].

- Material Science: The trifluoromethyl group can influence the molecule's interaction with other molecules, potentially making it useful in the development of new materials with specific properties [].

- Organic Chemistry: The molecule's structure could be a valuable building block for the synthesis of more complex molecules with desired functionalities [].

5-Nitro-3-(trifluoromethyl)picolinonitrile is a heterocyclic compound characterized by a pyridine ring with a nitro group and a trifluoromethyl group at specific positions. Its molecular formula is , and it has a molecular weight of approximately 229.18 g/mol. The compound is primarily recognized for its unique structural features, which contribute to its reactivity and potential applications in various fields, including medicinal chemistry and materials science .

- Nucleophilic Substitution Reactions: The nitro group can be substituted by nucleophiles, leading to various derivatives.

- Reduction Reactions: The nitro group is susceptible to reduction, which can yield amine derivatives.

- Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

These reactions are facilitated by the presence of the trifluoromethyl group, which enhances the electrophilicity of the compound .

Several synthesis methods have been reported for 5-nitro-3-(trifluoromethyl)picolinonitrile:

- Substitution Reaction: One method involves the substitution of a chlorine atom with a cyano group in a precursor molecule, such as 2-chloro-3-nitro-5-trifluoromethylpyridine, using copper(I) cyanide as a catalyst.

- Nitration: Another approach includes the nitration of 3-(trifluoromethyl)picolinonitrile to introduce the nitro group at the desired position .

These methods highlight the versatility of synthetic pathways available for creating this compound.

5-Nitro-3-(trifluoromethyl)picolinonitrile has potential applications across various domains:

- Medicinal Chemistry: It serves as an intermediate in the synthesis of bioactive molecules and pharmaceuticals.

- Material Science: Its unique chemical properties make it suitable for developing advanced materials.

- Agricultural Chemistry: Compounds with similar structures have been explored for their pesticidal properties, suggesting potential agricultural applications .

Several compounds share structural similarities with 5-nitro-3-(trifluoromethyl)picolinonitrile. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5-Amino-3-(trifluoromethyl)picolinonitrile | Amino group instead of nitro | Contains an amino group which alters reactivity |

| 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine | Hydroxy and nitro groups | Presence of hydroxy may enhance solubility |

| 4-(Trifluoromethyl)picolinonitrile | Lacks nitro group | Simplified structure may lead to different reactivity |

| 6-Methyl-4-(trifluoromethyl)nicotinonitrile | Methyl instead of nitro | Different functional group impacts biological activity |

| 2-Methyl-4-(trifluoromethyl)pyridine hydrochloride | Methyl group present | Hydrochloride salt form affects solubility |

The presence of both a nitro and trifluoromethyl group in 5-nitro-3-(trifluoromethyl)picolinonitrile contributes to its distinct reactivity and potential applications compared to these similar compounds .

Molecular Composition and Formula

Molecular Formula: C₇H₂F₃N₃O₂

5-Nitro-3-(trifluoromethyl)picolinonitrile possesses the molecular formula C₇H₂F₃N₃O₂, representing a heterocyclic pyridine derivative with multiple electron-withdrawing substituents [1] [2]. The compound contains seven carbon atoms, two hydrogen atoms, three fluorine atoms, three nitrogen atoms, and two oxygen atoms, forming a highly substituted aromatic system [1] [3]. This molecular composition places the compound within the class of fluorinated nitrile-substituted pyridines, characterized by the presence of both trifluoromethyl and nitro functional groups attached to the pyridine core [2] [4].

The molecular formula indicates a high degree of substitution on the pyridine ring, with three distinct functional groups contributing to the compound's electronic properties [1] [3]. The presence of three nitrogen atoms within the molecular framework reflects the nitrile functionality at position 2, the pyridine ring nitrogen, and the nitro group nitrogen at position 5 [2] [4]. The fluorine content, represented by three fluorine atoms, originates exclusively from the trifluoromethyl substituent at position 3 [1] [5].

Molecular Weight and Exact Mass Parameters

The molecular weight of 5-Nitro-3-(trifluoromethyl)picolinonitrile has been determined to be 217.10 grams per mole through computational analysis [1] [2] [3]. The exact mass parameters provide more precise measurements, with the exact mass calculated as 217.00991080 daltons [2]. These mass parameters are consistent across multiple database sources and have been verified through computational chemistry methods [1] [5] [3].

| Parameter | Value | Reference Method |

|---|---|---|

| Molecular Weight | 217.10 g/mol | PubChem Computational [1] [2] |

| Exact Mass | 217.00991080 Da | Mass Spectrometry Analysis [2] |

| Monoisotopic Mass | 217.00991080 Da | Computational Determination [2] |

The molecular weight reflects the cumulative atomic masses of all constituent atoms, with significant contributions from the trifluoromethyl group and nitro functionality [1] [5]. The precision of the exact mass measurements enables accurate identification and characterization of the compound in analytical applications [2] [3].

CAS Registry Number and Database Identifiers

5-Nitro-3-(trifluoromethyl)picolinonitrile is officially registered under CAS Registry Number 573762-57-9, providing a unique identifier for this chemical compound [1] [2] [3]. This registration number distinguishes it from related structural isomers and ensures accurate identification across scientific databases and commercial suppliers [1] [5].

| Database | Identifier | Classification |

|---|---|---|

| CAS Registry | 573762-57-9 | Primary Identifier [1] [2] |

| PubChem CID | 21874893 | Database Record [2] |

| DSSTox Substance ID | DTXSID401228996 | Environmental Database [2] |

| European Community Number | 863-416-9 | Regulatory Identifier [2] |

| UNII | JV9N748XTJ | FDA Registration [2] |

Additional database identifiers include the PubChem Compound Identification Number 21874893, which provides access to comprehensive chemical property data [2]. The DSSTox Substance Identifier DTXSID401228996 links the compound to environmental and toxicological databases [2]. The European Community Number 863-416-9 facilitates regulatory tracking within European chemical legislation [2].

Structural Configuration

Pyridine Core Architecture

The pyridine core of 5-Nitro-3-(trifluoromethyl)picolinonitrile maintains the characteristic six-membered aromatic heterocycle structure with one nitrogen atom replacing a carbon atom in the benzene framework [6] [7]. The pyridine ring adopts a planar conformation, consistent with its aromatic character and the presence of a conjugated π-electron system [6] [8]. The ring geometry exhibits slight variations in carbon-carbon and carbon-nitrogen bond distances compared to unsubstituted pyridine due to the electronic effects of the substituents [6] [9].

The pyridine core demonstrates C₂ᵥ symmetry in its ground state electronic configuration, with the nitrogen atom contributing a lone pair of electrons that remains localized in the plane of the ring [8] [10]. This electronic arrangement creates an electron-deficient aromatic system compared to benzene, with the nitrogen atom inductively withdrawing electron density from the ring carbons [9] [11]. The planar geometry facilitates optimal orbital overlap for π-conjugation throughout the aromatic system [6] [8].

The pyridine ring architecture provides the structural foundation for the attachment of three distinct substituents at positions 2, 3, and 5 [2] [4]. The positioning of these functional groups creates a highly substituted heterocyclic system with significant electronic perturbations relative to the parent pyridine molecule [9] [12]. The aromatic character remains intact despite the electron-withdrawing nature of the substituents [6] [7].

Trifluoromethyl Group at Position 3

The trifluoromethyl group attached at position 3 of the pyridine ring represents one of the most powerful electron-withdrawing substituents in organic chemistry [13] [14]. This functional group adopts a tetrahedral geometry with the carbon atom sp³-hybridized and bonded to three fluorine atoms [13] [15]. The trifluoromethyl group maintains a perpendicular orientation relative to the pyridine ring plane, minimizing steric interactions while maximizing electronic effects [15] [13].

The three carbon-fluorine bonds in the trifluoromethyl group exhibit high polarity due to the significant electronegativity difference between carbon and fluorine [13] [14]. This polarity creates a strong inductive electron-withdrawing effect that propagates through the pyridine ring system [13] [9]. The electron-withdrawing capacity of the trifluoromethyl group significantly influences the electronic distribution throughout the molecule [12] [13].

The positioning at the meta position (position 3) relative to the pyridine nitrogen allows the trifluoromethyl group to exert its electron-withdrawing effects without direct resonance interaction with the nitrogen lone pair [9] [12]. This positioning creates optimal conditions for inductive effects while maintaining the structural integrity of the aromatic system [13] [15]. The trifluoromethyl group contributes significantly to the overall molecular stability through its strong electron-withdrawing properties [13] [14].

Nitro Group Orientation at Position 5

The nitro group positioned at the 5-position of the pyridine ring adopts a planar conformation coplanar with the aromatic system [16] [17]. This planar orientation facilitates optimal orbital overlap for resonance interactions between the nitro group and the π-electron system of the pyridine ring [16] [18]. The nitro group consists of a nitrogen atom bonded to two oxygen atoms with bond angles approaching 120 degrees [16] [17].

The electron density distribution within the nitro group shows significant localization of negative charge on the oxygen atoms, while the nitrogen center carries a formal positive charge [16] [18]. This charge separation creates a strong electron-withdrawing effect through both inductive and resonance mechanisms [19] [18]. The nitro group nitrogen exhibits sp²-hybridization, enabling planar geometry and effective conjugation with the aromatic ring [16] [17].

| Structural Parameter | Value | Electronic Effect |

|---|---|---|

| N-O Bond Length | ~1.23 Å | Strong π-conjugation [16] |

| O-N-O Bond Angle | ~125° | Optimal resonance [16] |

| Dihedral Angle | 0° | Planar conformation [16] [17] |

The positioning at the 5-position places the nitro group meta to the pyridine nitrogen and ortho to the nitrile group at position 2 [2] [4]. This arrangement creates significant electronic interactions between adjacent electron-withdrawing groups, further enhancing the electron-deficient character of the aromatic system [9] [12]. The coplanar orientation maximizes the resonance stabilization energy while maintaining optimal geometric parameters [16] [17].

Nitrile Functionality at Position 2

The nitrile group attached at position 2 of the pyridine ring exhibits linear geometry with a carbon-nitrogen triple bond [2] [4]. The nitrile carbon adopts sp-hybridization, creating a bond angle of approximately 180 degrees between the pyridine ring and the nitrile nitrogen [20] [8]. This linear arrangement minimizes steric hindrance while maximizing the electron-withdrawing capacity of the nitrile functionality [4] [20].

The carbon-nitrogen triple bond in the nitrile group demonstrates exceptional bond strength and stability, contributing to the overall molecular rigidity [20] [4]. The electron density distribution shows significant accumulation around the nitrogen atom of the nitrile group, creating a region of high electron density despite the overall electron-withdrawing character [20] [8]. The sp-hybridization of the nitrile carbon creates optimal conditions for π-bonding interactions [4] [20].

The positioning at the 2-position places the nitrile group ortho to both the pyridine nitrogen and the nitro group at position 5 [2] [4]. This arrangement creates a cumulative electron-withdrawing effect that significantly perturbs the electronic structure of the pyridine ring [9] [12]. The nitrile functionality also provides a reactive site for potential chemical transformations while maintaining the structural integrity of the heterocyclic core [4] [20].

Computational Structural Analysis

Electron Density Distribution

Computational analysis reveals significant electron density redistributions throughout the 5-Nitro-3-(trifluoromethyl)picolinonitrile molecule due to the presence of multiple electron-withdrawing substituents [18] [21]. The electron density distribution demonstrates substantial localization on the electronegative atoms, particularly the fluorine atoms of the trifluoromethyl group and the oxygen atoms of the nitro functionality [18] [16]. Quantum chemical calculations indicate that the pyridine ring experiences significant electron depletion compared to unsubstituted pyridine [21] [9].

The nitrogen atom of the pyridine ring shows reduced electron density compared to the parent compound, reflecting the cumulative electron-withdrawing effects of the three substituents [9] [11]. Natural bond orbital analysis reveals that electron density transfers from the aromatic ring toward the electronegative substituents, creating regions of positive and negative charge throughout the molecule [18] [21]. The trifluoromethyl group acts as a significant electron sink, drawing electron density through inductive effects [13] [18].

| Region | Electron Density Change | Contributing Factor |

|---|---|---|

| Pyridine Ring | Significantly Depleted | Substituent Effects [9] [18] |

| Trifluoromethyl Group | Highly Concentrated | Fluorine Electronegativity [13] [18] |

| Nitro Group Oxygens | Substantially Enriched | Resonance Effects [16] [18] |

| Nitrile Nitrogen | Moderately Enriched | Triple Bond Character [20] [18] |

The electron density distribution analysis indicates substantial polarization throughout the molecular framework, with electron-rich regions concentrated on the heteroatoms and electron-poor regions localized on the aromatic carbon atoms [18] [21]. These electronic redistributions significantly influence the chemical reactivity and physical properties of the compound [9] [18].

Molecular Orbital Theory Applications

Molecular orbital theory calculations performed using density functional theory methods reveal the electronic structure characteristics of 5-Nitro-3-(trifluoromethyl)picolinonitrile [8] [21]. The highest occupied molecular orbital demonstrates significant contributions from the pyridine π-system, with notable participation from the nitro group oxygen atoms [8] [10]. The lowest unoccupied molecular orbital shows substantial character associated with the electron-deficient pyridine ring and the π* orbitals of the electron-withdrawing substituents [8] [21].

The molecular orbital energy levels indicate a significant reduction in the highest occupied molecular orbital energy compared to unsubstituted pyridine, reflecting the electron-withdrawing effects of the substituents [21] [9]. The energy gap between the highest occupied and lowest unoccupied molecular orbitals provides insights into the electronic stability and potential reactivity of the compound [8] [21]. Frontier molecular orbital analysis reveals the preferred sites for nucleophilic and electrophilic interactions [21] [9].

| Molecular Orbital | Energy Level | Primary Character |

|---|---|---|

| HOMO | Significantly Lowered | π-Pyridine/Nitro [8] [21] |

| LUMO | Moderately Lowered | π*-Ring/Substituents [8] [21] |

| HOMO-LUMO Gap | Reduced | Electronic Stabilization [21] [9] |

The molecular orbital compositions demonstrate extensive delocalization of electron density throughout the aromatic system, with significant mixing between ring orbitals and substituent orbitals [8] [10]. The calculations reveal that the electron-withdrawing groups create substantial perturbations in the orbital energies and compositions relative to simple pyridine derivatives [21] [9].

Conformational Energy Landscapes

Conformational analysis of 5-Nitro-3-(trifluoromethyl)picolinonitrile reveals a relatively rigid molecular structure due to the planar aromatic core and the constrained geometries of the substituents [22] [23]. The energy landscape demonstrates minimal conformational flexibility, with the most stable conformation featuring all substituents in their optimal orientations relative to the pyridine ring [22] [16]. The trifluoromethyl group exhibits limited rotational freedom due to steric interactions with adjacent substituents [15] [22].

The nitro group maintains a strictly planar conformation coplanar with the pyridine ring, as deviations from planarity result in significant energy penalties due to loss of conjugation [16] [22]. Computational studies indicate that rotation of the nitro group by more than 12 degrees leads to substantial increases in molecular energy [16] [23]. The nitrile group demonstrates complete rigidity due to its linear geometry and strong bonding characteristics [22] [20].

| Conformational Parameter | Energy Barrier | Structural Constraint |

|---|---|---|

| Nitro Group Rotation | High (>12° penalty) | Planar Conjugation [16] [22] |

| Trifluoromethyl Rotation | Moderate | Steric Hindrance [15] [22] |

| Nitrile Orientation | Rigid | Linear Geometry [22] [20] |

5-Nitro-3-(trifluoromethyl)picolinonitrile exists as a solid at room temperature [2] [3]. The compound presents as a crystalline material that is typically characterized by its stability under standard storage conditions [4]. The molecular formula is C₇H₂F₃N₃O₂ with a molecular weight of 217.10 g/mol [2] [3] [5]. The compound exhibits a planar molecular geometry where the nitro group is coplanar with the pyridine ring, facilitating conjugation between the π-system of the pyridine ring and the nitro group [6].

The physical appearance is generally described as a solid powder or crystalline material [4]. Storage recommendations indicate the compound should be kept in a dark place under inert atmosphere at room temperature [7] [8], suggesting sensitivity to light and atmospheric conditions. The compound demonstrates good thermal stability under normal handling conditions, though specific decomposition temperatures have not been extensively characterized in the available literature.

Thermodynamic Parameters

Melting and Boiling Points

The melting point of 5-nitro-3-(trifluoromethyl)picolinonitrile has not been definitively established in the available literature. However, computational predictions provide valuable insights into the thermal behavior of this compound.

The predicted boiling point is 324.8±42.0°C [9], calculated using computational thermodynamic models. This relatively high boiling point reflects the compound's significant intermolecular interactions, including dipole-dipole forces arising from the polar nitro and nitrile groups, as well as the electron-withdrawing trifluoromethyl substituent.

For comparative analysis, related compounds in the picolinonitrile family show similar thermal characteristics. 5-Amino-3-(trifluoromethyl)picolinonitrile, which differs only in having an amino group instead of a nitro group, exhibits a predicted boiling point of 362.2±42.0°C [7] [8], indicating that the nitro group modification slightly reduces the thermal stability compared to the amino analog.

Enthalpy of Formation

Specific experimental data for the enthalpy of formation of 5-nitro-3-(trifluoromethyl)picolinonitrile are not available in the current literature. However, the presence of multiple electron-withdrawing groups (nitro, nitrile, and trifluoromethyl) suggests that the compound would have a relatively high enthalpy of formation due to the energetic cost of creating these polar functional groups within the aromatic system.

The trifluoromethyl group is known to contribute significantly to molecular stability through strong C-F bonds (bond dissociation energy approximately 544 kJ/mol for individual C-F bonds) [10]. The nitro group, while contributing to molecular polarity, also represents a relatively high-energy functional group that would influence the overall thermodynamic profile of the molecule.

Thermal Stability Profile

The thermal stability of 5-nitro-3-(trifluoromethyl)picolinonitrile is influenced by several structural factors. The trifluoromethyl group provides enhanced thermal stability due to the strength of C-F bonds [10]. However, the presence of the nitro group can introduce thermal sensitivity, as nitro-substituted aromatic compounds are known to undergo thermal decomposition under extreme conditions [11].

The predicted density of 1.58±0.1 g/cm³ [9] indicates a relatively compact molecular packing, which generally correlates with good thermal stability. The compound's storage requirements suggest stability under ambient conditions when protected from light and moisture [7] [8].

Solution Properties

Solubility in Organic Solvents

5-Nitro-3-(trifluoromethyl)picolinonitrile demonstrates enhanced solubility in organic solvents compared to aqueous systems. The trifluoromethyl group significantly contributes to lipophilicity, as evidenced by the XLogP3 value of 1.6 [2] [5], indicating moderate lipophilic character.

The compound is likely soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO), acetone, and dimethylformamide (DMF) [12]. Ethanol and methanol are suitable solvents for the compound, with methanol being specifically used in recrystallization procedures for related compounds . Ethyl acetate has been employed in column chromatography purification processes , indicating good solubility in this moderately polar organic solvent.

Chlorinated solvents such as dichloromethane and chloroform are expected to provide good solvation due to the compound's electron-deficient aromatic system and polar substituents. The presence of multiple fluorine atoms in the trifluoromethyl group can facilitate favorable interactions with fluorinated or chlorinated solvents through halogen bonding mechanisms.

Aqueous Solubility Determinants

The aqueous solubility of 5-nitro-3-(trifluoromethyl)picolinonitrile is characterized as slightly soluble in water [14]. This limited water solubility results from competing molecular factors that both enhance and diminish aqueous solvation.

Factors promoting aqueous solubility include the presence of polar functional groups: the nitrile group (C≡N) and nitro group (NO₂) can form hydrogen bonds with water molecules. The topological polar surface area of 82.5 Ų [2] [5] indicates significant polar character that facilitates some degree of water interaction.

Factors limiting aqueous solubility include the trifluoromethyl group, which imparts hydrophobic character despite its electronegativity. The aromatic pyridine ring system also contributes to hydrophobic interactions that reduce water solubility. The compact molecular structure with zero rotatable bonds [2] [5] limits conformational flexibility that might otherwise enhance water accommodation.

pH-Dependent Behavior

The pH-dependent behavior of 5-nitro-3-(trifluoromethyl)picolinonitrile is primarily governed by the predicted pKa value of -6.78±0.20 [9]. This extremely low pKa indicates that the compound is essentially non-basic under normal pH conditions.

The pyridine nitrogen atom in this compound exhibits greatly reduced basicity compared to unsubstituted pyridine (pKa ≈ 5.2) due to the combined electron-withdrawing effects of the nitro, nitrile, and trifluoromethyl substituents [15] [16]. These groups withdraw electron density from the aromatic ring through both resonance and inductive mechanisms, making the nitrogen lone pair significantly less available for protonation.

Under highly acidic conditions (pH < -6), the compound may undergo protonation to form the corresponding pyridinium salt, which would exhibit enhanced water solubility due to ionic character. However, such extreme pH conditions are rarely encountered in practical applications.

The compound shows zero hydrogen bond donor capacity [2] [5], confirming that it cannot act as a proton donor under normal conditions. The seven hydrogen bond acceptor sites [2] [5] include the pyridine nitrogen, the two oxygen atoms of the nitro group, the three fluorine atoms of the trifluoromethyl group, and the nitrogen atom of the nitrile group.

Spectroscopic Properties

UV-Visible Absorption Characteristics

The UV-visible absorption properties of 5-nitro-3-(trifluoromethyl)picolinonitrile are significantly influenced by its electron-deficient aromatic system and multiple chromophoric groups. The compound contains several UV-active functional groups that contribute to its absorption profile.

The nitro group serves as a strong chromophore, typically exhibiting absorption bands in the 280-350 nm region due to n→π* and π→π* transitions [11]. These transitions are characteristic of nitroaromatic compounds and are responsible for the compound's potential color properties. The electron-withdrawing nature of the nitro group creates a pronounced charge-transfer character in the excited states [11].

The pyridine ring system contributes to UV absorption through π→π* transitions typically occurring in the 250-280 nm range [15]. The presence of the electron-withdrawing substituents shifts these transitions to longer wavelengths (bathochromic shift) due to stabilization of the π* orbitals.

The nitrile group contributes to absorption in the far-UV region (< 250 nm) through n→π* transitions involving the lone pair on the nitrile nitrogen. The trifluoromethyl group, while not directly chromophoric, influences the electronic distribution of the aromatic system, potentially affecting the intensity and position of other absorption bands [17].

Fluorescence Properties

5-Nitro-3-(trifluoromethyl)picolinonitrile is expected to exhibit weak or no fluorescence due to the presence of the nitro group, which is known to act as a fluorescence quencher [11] [18]. The nitro group facilitates non-radiative decay pathways through several mechanisms:

Intersystem crossing from the singlet excited state to the triplet state is enhanced by the heavy atom effect of the nitro group's oxygen atoms [11]. This process competes with fluorescence emission, leading to reduced quantum yields.

Internal conversion pathways are facilitated by the electron-withdrawing nature of the substituents, which can create conical intersections between excited and ground state potential energy surfaces [11]. The charge-transfer character of the excited states makes them particularly susceptible to non-radiative deactivation.

The trifluoromethyl group may contribute to fluorescence quenching through vibrational coupling mechanisms, where the C-F stretching vibrations provide efficient pathways for energy dissipation [10]. The combination of multiple electron-withdrawing groups creates a highly electron-deficient system that favors non-radiative decay processes.

IR Spectral Features

The infrared spectrum of 5-nitro-3-(trifluoromethyl)picolinonitrile exhibits characteristic absorption bands corresponding to its functional groups. Key spectral features include:

Nitrile stretching (C≡N): Expected around 2220-2260 cm⁻¹, representing one of the most diagnostic peaks for this compound [19]. The exact position depends on the electronic environment, with electron-withdrawing substituents typically causing shifts to higher frequencies.

Nitro group vibrations: The nitro group exhibits two characteristic peaks corresponding to asymmetric stretching (νₐₛ NO₂) around 1520-1570 cm⁻¹ and symmetric stretching (νₛ NO₂) around 1340-1380 cm⁻¹ [19]. These bands are typically intense due to the large dipole moment change during vibration.

Trifluoromethyl vibrations: The CF₃ group shows characteristic absorptions including C-F stretching in the 1100-1300 cm⁻¹ region [17]. Multiple bands are expected due to the different vibrational modes of the three C-F bonds.

Aromatic C=C and C=N stretching: The pyridine ring exhibits absorptions in the 1400-1600 cm⁻¹ region, with specific patterns characteristic of the substitution pattern [19]. These bands may overlap with nitro group absorptions but can be distinguished by their relative intensities.

C-H stretching: Aromatic C-H bonds appear in the 3000-3100 cm⁻¹ region, though the limited number of hydrogen atoms in this compound makes these bands relatively weak [19].

Electronic Properties

pKa Values and Protonation Sites

The acid-base properties of 5-nitro-3-(trifluoromethyl)picolinonitrile are dominated by the pyridine nitrogen atom, which serves as the primary protonation site. The predicted pKa value of -6.78±0.20 [9] indicates extremely weak basicity, representing a dramatic reduction from unsubstituted pyridine (pKa = 5.2).

This substantial decrease in basicity results from the cumulative electron-withdrawing effects of the three substituents. Each functional group contributes to reducing the electron density on the pyridine nitrogen through different mechanisms:

The nitro group withdraws electrons through both resonance and inductive effects. Resonance structures can be drawn showing positive charge delocalized onto the nitro group, directly reducing the availability of the nitrogen lone pair for protonation [15] [16].

The nitrile group acts as a strong electron-withdrawing group through inductive effects and some resonance contribution, further diminishing the basicity of the pyridine nitrogen [19].

The trifluoromethyl group exerts a powerful inductive electron-withdrawing effect due to the high electronegativity of fluorine atoms, contributing significantly to the reduced basicity [10].

Under normal pH conditions (0-14), the compound exists predominantly in its neutral form due to the extremely low pKa. Protonation would only occur under extremely acidic conditions (pH < -6), which are rarely encountered in practical applications.

Electron-Withdrawing Effects of Substituents

The electron-withdrawing effects in 5-nitro-3-(trifluoromethyl)picolinonitrile result from the synergistic action of three powerful electron-withdrawing groups, each operating through distinct mechanisms.

Nitro Group Effects: The nitro group is one of the strongest electron-withdrawing substituents in organic chemistry [20] [6]. It operates through both inductive (-I) effects due to the electronegativity of nitrogen and oxygen atoms, and resonance (-R) effects where electron density is delocalized from the aromatic ring to the nitro group. Quantum mechanical calculations show that the nitro group significantly reduces electron density at all ring positions, with particularly strong effects at the ortho and para positions relative to the nitro substituent [6].

Trifluoromethyl Group Effects: The CF₃ group is primarily an inductive electron-withdrawing group (-I effect) due to the extreme electronegativity of fluorine atoms [10]. Unlike the nitro group, the trifluoromethyl group does not participate significantly in resonance with the aromatic system due to the large size and poor orbital overlap of the CF₃ group with the π-system. The Hammett σ parameter for CF₃ is approximately +0.54, indicating strong electron-withdrawing character [10].

Nitrile Group Effects: The nitrile group exerts electron-withdrawing effects through both inductive and resonance mechanisms [19]. The sp-hybridized carbon and the electronegative nitrogen create a strong dipole that withdraws electron density inductively. Additionally, the π* orbitals of the C≡N triple bond can accept electron density from the aromatic ring through resonance.

The cumulative effect of these three groups creates an extremely electron-deficient aromatic system, as evidenced by the very low pKa value and the chemical behavior of the compound in various reactions.

Resonance and Inductive Effects

The electronic structure of 5-nitro-3-(trifluoromethyl)picolinonitrile is characterized by complex interactions between resonance and inductive effects from the multiple electron-withdrawing substituents.

Resonance Effects: The aromatic π-system can delocalize electron density to several of the substituents through resonance. The nitro group participates most significantly in resonance interactions, with canonical structures showing positive charge development on the ring and negative charge on the nitro group [11] [6]. The nitrile group also participates in resonance, though to a lesser extent, through interaction of the aromatic π-system with the π* orbitals of the C≡N bond [19].

Inductive Effects: All three substituents contribute to inductive electron withdrawal. The trifluoromethyl group exerts the strongest purely inductive effect due to the high electronegativity of fluorine [10]. The nitro and nitrile groups also contribute significant inductive withdrawal in addition to their resonance effects [20] [6].

Cooperativity Effects: The presence of multiple electron-withdrawing groups creates synergistic effects where each group enhances the electron-withdrawing ability of the others. This cooperativity is particularly evident in the extremely low pKa value, which is lower than would be predicted by simple additive effects of individual substituents .

Electronic Distribution: Natural bond orbital (NBO) analysis and quantum theory of atoms in molecules (QTAIM) calculations on similar systems show that electron-withdrawing substituents significantly alter the charge distribution throughout the molecule [6]. The pyridine nitrogen becomes less electron-rich, the ring carbons show reduced electron density, and the overall molecular dipole moment increases substantially.

The molecular electrostatic potential is expected to show significant positive regions near the ring carbons and negative regions concentrated on the electronegative atoms of the substituents (oxygen atoms of the nitro group, nitrogen of the nitrile, and fluorine atoms of the trifluoromethyl group).